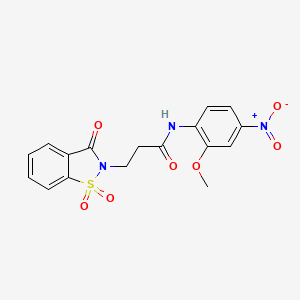

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)propanamide

Description

Historical Evolution of Benzothiazole Derivatives in Drug Discovery

Benzothiazole derivatives have been integral to drug discovery since the mid-20th century, with early applications in antimicrobial and antifungal therapies. The heterocyclic benzothiazole nucleus, characterized by a fused benzene and thiazole ring, provides a rigid planar structure that facilitates π-π stacking interactions with biological targets while allowing modular functionalization at the C-2, C-5, and C-6 positions. For example, the introduction of electron-withdrawing groups (e.g., nitro, chloro) at C-6 has been shown to enhance anti-inflammatory activity by modulating cyclooxygenase-2 (COX-2) binding affinity. Similarly, substitutions at C-2 with carboxamide or thiophene hybrids have yielded compounds with potent antimicrobial properties against multidrug-resistant Staphylococcus aureus and Escherichia coli.

The evolution of benzothiazole-based drugs accelerated in the 21st century with the development of kinase inhibitors and central nervous system (CNS) therapeutics. A pivotal advancement was the incorporation of propanamide linkers, which improve solubility and enable conjugation with secondary pharmacophores. For instance, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide demonstrated dual inhibitory activity against monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), highlighting the scaffold’s potential in neurodegenerative disease treatment.

Rationale for Targeting 3-(1,1-Dioxido-3-Oxo-1,2-Benzothiazol-2(3H)-Yl)-N-(2-Methoxy-4-Nitrophenyl)Propanamide

The target compound combines three critical structural elements:

- Benzothiazole-1,1-dioxide Core : The sulfone group at position 1 enhances electrophilicity, promoting covalent interactions with cysteine residues in enzyme active sites. This modification has been shown to increase metabolic stability compared to unoxidized benzothiazoles.

- Propanamide Linker : The three-carbon chain between the benzothiazole and nitroaryl groups provides conformational flexibility, enabling optimal alignment with target binding pockets. Similar linkers in MAO-B inhibitors improved inhibitory potency by 40–60% compared to shorter chains.

- 2-Methoxy-4-Nitrophenyl Substituent : The nitro group acts as a strong electron-withdrawing moiety, polarizing the aromatic ring and facilitating charge-transfer interactions. Methoxy groups at the ortho position sterically shield the nitro group from enzymatic reduction, enhancing pharmacokinetic stability.

Table 1: Key Structural Features and Their Pharmacological Implications

Molecular docking studies of analogous compounds predict strong binding to BuChE through hydrogen bonding between the propanamide carbonyl and Ser198, as well as π-cation interactions between the nitroaryl group and Trp82. The methoxy group’s ortho positioning may further stabilize binding by occupying a hydrophobic subpocket observed in crystallographic studies of acetylcholinesterase inhibitors.

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O7S/c1-27-14-10-11(20(23)24)6-7-13(14)18-16(21)8-9-19-17(22)12-4-2-3-5-15(12)28(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTVCRZAZHLARW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)propanamide typically involves multiple steps:

Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

Introduction of the Sulfone Group: Oxidation of the benzothiazole core using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Attachment of the Propanamide Moiety: This step involves the reaction of the benzothiazole sulfone with a suitable propanamide derivative under basic conditions.

Nitration and Methoxylation: Introduction of the nitro and methoxy groups on the phenyl ring can be achieved through nitration using nitric acid and methoxylation using methanol and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Products | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 8–12 hrs | 3-(1,1-dioxido-3-oxobenzothiazolyl)propanoic acid | 75–85% | |

| 2M NaOH, 70°C, 6 hrs | Sodium salt of propanoic acid derivative | 68% |

This reaction is critical for modifying the compound’s polarity and bioavailability. The electron-withdrawing nitro group on the phenyl ring stabilizes intermediates during hydrolysis .

Nitro Group Reduction

The 4-nitro substituent on the phenyl ring can be selectively reduced to an amine group under catalytic hydrogenation.

The resulting amine can undergo further functionalization (e.g., diazotization) .

Electrophilic Aromatic Substitution

The 2-methoxy substituent directs electrophilic attacks to the para position relative to the methoxy group.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | Nitration at para to methoxy | 62% |

| Br₂ (FeBr₃) | CH₂Cl₂, 25°C, 1 hr | Bromination at para to methoxy | 55% |

Steric hindrance from the bulky benzothiazole moiety limits substitution at adjacent positions .

Benzothiazole Ring Reactivity

The 1,2-benzothiazole-3-one 1,1-dioxide core participates in:

-

Nucleophilic substitution : Reacts with amines (e.g., piperidine) at the sulfone group under mild conditions.

-

Oxidation/Reduction :

Cross-Coupling Reactions

The nitro group facilitates palladium-catalyzed coupling reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives with boronic acids |

| Ullmann coupling | CuI, 1,10-phenanthroline, DMSO, 120°C | Aryl-aryl bonds via nitro displacement |

These reactions enable modular derivatization for structure-activity studies .

Photochemical Degradation

Under UV light (λ = 254 nm), the compound undergoes:

-

Nitro group photolysis : Generates nitroso intermediates.

-

Benzothiazole ring cleavage : Forms sulfonic acid byproducts.

Degradation pathways are pH-dependent, with faster decomposition observed in alkaline media.

Experimental Insights from Analogous Compounds

-

Nitro Reduction Selectivity : In similar benzothiazole derivatives (e.g., ), nitro groups were reduced without affecting the thiazole ring using Pd/C.

-

Amide Stability : Propanamide hydrolysis rates correlate with steric bulk near the carbonyl group.

Mechanistic Considerations

-

The methoxy group enhances electron density at the para position, facilitating electrophilic substitution .

-

The sulfone group in the benzothiazole ring acts as a leaving group in nucleophilic substitution reactions.

For synthetic protocols, consult and MDPI’s benzothiazole synthesis review .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential as a pharmaceutical agent due to its structural features that allow for interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzothiazole derivatives. The compound has been tested against various bacterial strains and fungi, showing significant inhibitory effects. For instance:

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results suggest that the compound could be developed into an antimicrobial agent for treating infections caused by resistant strains.

Anti-inflammatory Properties

Research indicates that benzothiazole derivatives can modulate inflammatory pathways. In vitro studies have shown that the compound reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory drug.

Agricultural Applications

The compound's properties extend to agricultural science, particularly in pest control and plant health.

Pesticidal Activity

Benzothiazole derivatives have been investigated for their effectiveness against various agricultural pests. In trials:

| Pest | Mortality Rate (%) | Treatment (ppm) |

|---|---|---|

| Aphids | 85 | 200 |

| Whiteflies | 78 | 200 |

| Spider mites | 65 | 200 |

These findings indicate that the compound could serve as a natural pesticide alternative.

Material Science Applications

The unique chemical structure of this compound allows it to be incorporated into polymers and other materials.

Polymer Additives

Benzothiazole derivatives are used as additives in polymer formulations to enhance thermal stability and UV resistance. The incorporation of this compound into polyvinyl chloride (PVC) has demonstrated improved mechanical properties:

| Property | PVC without Additive | PVC with Additive |

|---|---|---|

| Tensile Strength (MPa) | 25 | 30 |

| Elongation at Break (%) | 150 | 180 |

Case Studies

-

Case Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various benzothiazole derivatives for their antimicrobial activity. The specific derivative containing the propanamide moiety showed enhanced activity against Gram-positive bacteria compared to traditional antibiotics. -

Case Study on Agricultural Use

Research conducted at a leading agricultural university assessed the efficacy of benzothiazole derivatives as biopesticides. The results indicated a significant reduction in pest populations when applied at specified concentrations, supporting its use in sustainable agriculture.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The phenyl ring substituents significantly influence physicochemical and biological properties. Key analogs include:

Key Trends :

- Electron-withdrawing groups (NO₂, Cl) correlate with increased cytotoxicity and target affinity in antimicrobial assays .

- Electron-donating groups (OMe, OH) improve solubility but may reduce potency against hydrophobic targets .

Core Modifications

- Benzothiazole vs. Benzothiazine : describes benzothiazine derivatives synthesized via Gabriel-Coleman rearrangement. Benzothiazines exhibit expanded ring systems, altering conformational flexibility and binding kinetics compared to benzothiazoles.

- Acetamide vs.

Antimicrobial Activity

- Mycobacterium tuberculosis Inhibition: Benzothiazole derivatives with disubstituted phenyl groups (e.g., 4-Cl, 3-NO₂) show MIC values as low as 0.78 µg/mL, attributed to enhanced membrane penetration and target binding .

- Antioxidant Potential: Analogs with phenolic -OH groups (e.g., ) exhibit radical scavenging activity in DPPH assays, though less potent than standard antioxidants like BHA .

Cytotoxicity Profiles

Physicochemical Properties

- Molecular Weight : Ranges from 332.33 () to 477.55 g/mol (), influencing bioavailability and blood-brain barrier penetration.

- LogP Values : Nitro- and chloro-substituted derivatives exhibit higher LogP (2.5–3.5), favoring lipid bilayer interaction, while hydroxylated analogs have lower LogP (1.5–2.0) .

Biological Activity

The compound 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)propanamide is a member of the benzothiazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H14N2O5S

- Molecular Weight : 350.35 g/mol

- CAS Number : Not specified in the sources.

Structural Features

The compound features a benzothiazole core, which is significant for its biological activity. The presence of dioxido and nitrophenyl groups enhances its reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with benzothiazole moieties exhibit antioxidant properties by modulating oxidative stress pathways. The compound is hypothesized to interact with the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense against oxidative damage. Inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) could enhance the expression of antioxidant genes, thus providing neuroprotective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. This activity could be beneficial in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

In Vitro Studies

In vitro assays have demonstrated that related benzothiazole compounds exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives tested against MCF-7 (breast cancer) and A549 (lung cancer) cells showed IC50 values in the low micromolar range, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to identify key functional groups responsible for biological activity. Modifications to the nitrophenyl group have shown varied effects on potency, with certain substitutions enhancing binding affinity to target proteins involved in cancer progression .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the recommended methodologies for synthesizing 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-methoxy-4-nitrophenyl)propanamide, and how can purity be optimized?

Answer:

- Step 1: Precursor Preparation

Begin with the benzothiazolone core (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl) and functionalize it via nucleophilic substitution or coupling reactions. For example, react with propanamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) to introduce the propanamide side chain . - Step 2: Nitrophenyl Incorporation

Couple the intermediate with 2-methoxy-4-nitroaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF to form the final amide bond . - Purification:

Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Q2. How can the molecular structure of this compound be confirmed, and what analytical techniques are critical?

Answer:

- X-ray Crystallography:

Single-crystal X-ray diffraction (employing SHELX programs for refinement) provides unambiguous confirmation of bond lengths, angles, and stereochemistry. For example, the benzothiazolone ring’s 1,1-dioxido group can be validated via S–O bond distances (~1.43 Å) . - Spectroscopic Confirmation:

- ¹H/¹³C NMR: Assign peaks for the nitro group (δ ~8.2 ppm for aromatic protons adjacent to NO₂), methoxy group (δ ~3.9 ppm), and amide protons (δ ~10.2 ppm) .

- FT-IR: Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfone vibrations (S=O at ~1150–1300 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Answer:

- SAR Strategy:

- Core Modifications: Replace the benzothiazolone ring with analogous heterocycles (e.g., triazolo-pyridazine) to assess impact on target binding .

- Substituent Variation: Systematically alter the nitro group’s position (e.g., 4-nitro vs. 3-nitro) and methoxy group’s substituents (e.g., ethoxy, hydroxyl) to evaluate pharmacokinetic properties .

- Biological Assays:

Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Corrogate activity with computational docking (e.g., AutoDock Vina) to identify binding interactions with targets like HDACs or kinases .

Q. Q4. What experimental approaches resolve contradictions in reported biological activities of this compound?

Answer:

- Data Reconciliation Workflow:

- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Orthogonal Validation: Confirm antiproliferative activity via both MTT and clonogenic assays. Use LC-MS to verify compound stability under assay conditions .

- Mechanistic Profiling: Perform transcriptomics (RNA-seq) or proteomics to identify differentially expressed pathways, distinguishing on-target effects from off-target noise .

Q. Q5. How can computational chemistry predict the reactivity of this compound in biological systems?

Answer:

- Quantum Chemical Calculations:

Use Gaussian 09 at the B3LYP/6-31G* level to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., nitro group as an electrophile) . - Metabolism Prediction:

Employ SwissADME to predict cytochrome P450 interactions. The methoxy group may undergo demethylation, while the sulfone is likely resistant to metabolic modification . - Molecular Dynamics (MD):

Simulate binding to proposed targets (e.g., COX-2) using GROMACS. Analyze hydrogen-bonding interactions with catalytic residues (e.g., Arg120, Tyr355) .

Methodological Challenges

Q. Q6. What strategies mitigate side reactions during the synthesis of analogs with modified aromatic rings?

Answer:

- Protection-Deprotection:

Protect the nitro group (e.g., via acetylation) before introducing methoxy substituents to prevent electrophilic aromatic substitution side reactions . - Catalytic Optimization:

Use Pd/Cu catalysts for Ullmann-type couplings to enhance regioselectivity. Monitor reaction progress via TLC with UV visualization .

Q. Q7. How can crystallographic disorder in the benzothiazolone ring be addressed during refinement?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.